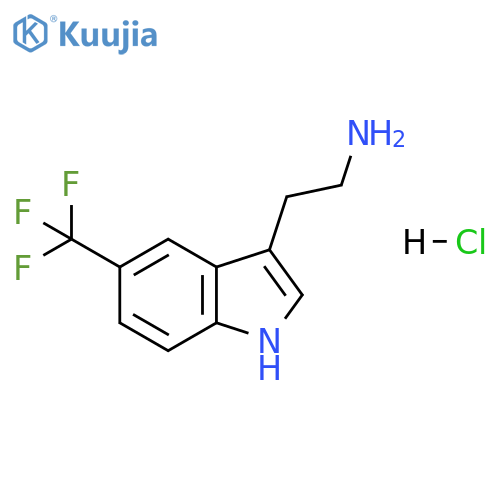Cas no 2108266-45-9 (2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride)

2108266-45-9 structure
商品名:2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride
CAS番号:2108266-45-9
MF:C11H12ClF3N2
メガワット:264.674592018127
CID:6621084
2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride
-
- インチ: 1S/C11H11F3N2.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(3-4-15)6-16-10;/h1-2,5-6,16H,3-4,15H2;1H
- InChIKey: ZIUQGKJFJDZMMX-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C(F)(F)F)C=C2)C(CCN)=C1.[H]Cl
2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-500MG |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 500MG |
¥ 5,266.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-100MG |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 100MG |
¥ 1,980.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-5G |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 5g |
¥ 23,700.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-250MG |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 250MG |
¥ 3,161.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-1G |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 1g |
¥ 7,900.00 | 2023-04-06 |
2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
2108266-45-9 (2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride) 関連製品
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
